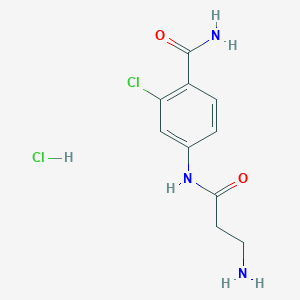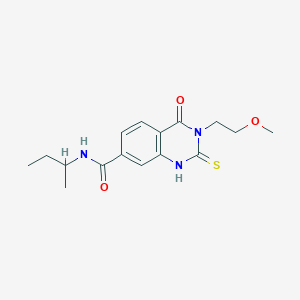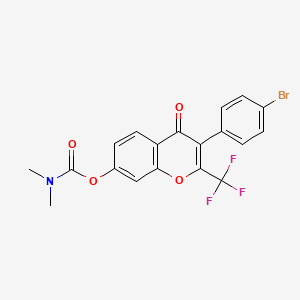![molecular formula C21H25N3O5S2 B2821310 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-78-2](/img/structure/B2821310.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a benzothiazole group, and a sulfamoyl group, which are common functional groups in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups. The benzothiazole and benzamide groups are aromatic, which means they have a planar, cyclic structure with delocalized electrons. The sulfamoyl group is likely to add polarity to the molecule, which could affect its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity and size of the molecule .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has led to the synthesis of novel compounds containing methoxy and benzothiazole, demonstrating anti-CMV activities and antitumor activity toward PC3 cells in vitro. Such studies highlight the potential of similar molecular structures, including 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, in the development of new therapeutic agents (Zheng Yuguoa, 2012).
Antimicrobial and Anticancer Properties
Further research into 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole has showcased antimicrobial activity, underlining the significance of benzothiazole derivatives in developing antimicrobial agents (S. G. Badne, D. Swamy, V. Bhosale, S. V. Kuberkar, 2011).
Nanofiltration Membrane Development
Novel sulfonated thin-film composite nanofiltration membranes, incorporating similar sulfonated aromatic diamine monomers, have been developed for dye treatment solutions. This application showcases the potential for such compounds in enhancing water treatment technologies (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012).
Catalysis and Material Science
The cyclometalation of compounds like 1,4-Bis(benzothiazol-2-yl)benzene, related to the compound , has been explored for creating nonpolymeric, acetate-bridged cyclopalladated products. Such research opens doors to novel materials and catalysts with specific functionalities (B. O. and P. Steel, 1998).
Carbonic Anhydrase Inhibition
Studies on aromatic sulfonamide inhibitors, including those structurally related to the compound of interest, have demonstrated significant inhibition against several carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).
Orientations Futures
The future directions for research on this compound would likely depend on its biological activity. If it’s found to have pharmacological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied further for its potential uses in chemical synthesis .
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15-5-4-6-18-19(15)22-21(30-18)23-20(25)16-7-9-17(10-8-16)31(26,27)24(11-13-28-2)12-14-29-3/h4-10H,11-14H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJDDRXNMNIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)

![[(2R,3S)-1-Methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)



![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)
![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)
![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)


![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)
![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)